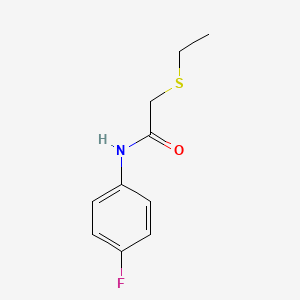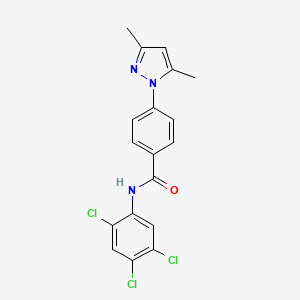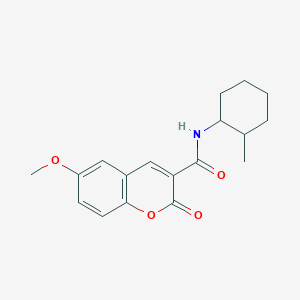![molecular formula C15H11FN2OS2 B4157808 N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide CAS No. 824955-11-5](/img/structure/B4157808.png)
N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide
描述
N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C15H11FN2OS2 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.02968349 g/mol and the complexity rating of the compound is 372. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
CHEMBL477344, also known as SR-01000285865-1, Z57677752, SR-01000285865, N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide, N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide, or this compound, primarily targets the Tyrosine-protein kinase ABL1 . This protein plays a crucial role in various cellular processes, including cell division, adhesion, and stress response.
Mode of Action
The compound interacts with its target, the Tyrosine-protein kinase ABL1, by inhibiting its activity . This inhibition disrupts the normal functioning of the protein, leading to changes in the cellular processes it regulates.
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability and its overall effectiveness as a drug .
Result of Action
Given that it inhibits tyrosine-protein kinase abl1, it can be inferred that it may alter cellular processes regulated by this protein, potentially leading to changes at the cellular level .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability . These factors can include the physical and chemical conditions in which the compound is stored or administered, as well as the biological environment within the body.
生化分析
Biochemical Properties
CHEMBL477344 plays a crucial role in biochemical reactions, particularly in the inhibition of Abl kinase. The compound has an affinity (Ki) of 170 nM for Abl kinase, which suggests a strong inhibitory interaction . This interaction is significant as Abl kinase is involved in various cellular processes, including cell differentiation, division, and adhesion. By inhibiting Abl kinase, CHEMBL477344 can modulate these processes, making it a valuable tool in biochemical research.
Cellular Effects
CHEMBL477344 has been shown to influence various types of cells and cellular processes. Its primary effect is the inhibition of Abl kinase, which impacts cell signaling pathways, gene expression, and cellular metabolism . The inhibition of Abl kinase can lead to changes in cell proliferation, apoptosis, and differentiation. Additionally, CHEMBL477344 may affect other cellular processes indirectly through its impact on Abl kinase signaling pathways.
Molecular Mechanism
The molecular mechanism of CHEMBL477344 involves its binding to the active site of Abl kinase, thereby inhibiting its activity . This inhibition prevents the phosphorylation of downstream targets, leading to alterations in cell signaling pathways. The compound’s structure, which includes a thiazole and thiophene ring, allows it to fit precisely into the kinase’s active site, blocking its function. This mechanism is crucial for understanding how CHEMBL477344 exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CHEMBL477344 have been observed to change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function . Studies have shown that CHEMBL477344 remains stable under specific conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to CHEMBL477344 can lead to sustained inhibition of Abl kinase, resulting in prolonged changes in cellular processes.
Dosage Effects in Animal Models
The effects of CHEMBL477344 vary with different dosages in animal models. At lower doses, the compound effectively inhibits Abl kinase without causing significant adverse effects . At higher doses, CHEMBL477344 may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in preclinical studies.
Metabolic Pathways
CHEMBL477344 is involved in several metabolic pathways, primarily through its interaction with enzymes involved in its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism can lead to the formation of active or inactive metabolites, which may influence the compound’s overall efficacy and toxicity.
Transport and Distribution
The transport and distribution of CHEMBL477344 within cells and tissues are mediated by specific transporters and binding proteins . The compound is distributed throughout the body, with higher concentrations observed in the liver and kidneys. Its transport across cellular membranes is facilitated by transporters such as P-glycoprotein, which can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
CHEMBL477344 is localized in various subcellular compartments, including the cytoplasm and nucleus . The compound’s localization is influenced by its chemical structure and interactions with cellular proteins. Post-translational modifications, such as phosphorylation, may also play a role in directing CHEMBL477344 to specific cellular compartments. This subcellular localization is essential for understanding the compound’s activity and function within cells.
属性
IUPAC Name |
N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS2/c16-12-5-2-1-4-10(12)8-11-9-17-15(21-11)18-14(19)13-6-3-7-20-13/h1-7,9H,8H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCWYCFVPCFJEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(2,6-diethylphenyl)acetamide](/img/structure/B4157730.png)
![Methyl 4-[3-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B4157744.png)
![Methyl 4-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B4157750.png)
![2-[(2-anilino-2-oxoethyl)thio]hexanoic acid](/img/structure/B4157756.png)

![[4-(3,5-dimethylpyrazolyl)phenyl]-N-(3-chloro-4-methoxyphenyl)carboxamide](/img/structure/B4157768.png)


![N-cyclopropyl-1'-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B4157784.png)
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4157797.png)
![N-{5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B4157804.png)
![N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4157818.png)
![4-methoxy-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B4157827.png)
![N-(2,6-dimethylphenyl)-6-[(phenylsulfonyl)amino]hexanamide](/img/structure/B4157833.png)
